N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent blocker of volume-regulated anion channels (VRACs) and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
DCPIB blocks N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide by binding to a specific site on the channel, causing a conformational change that prevents ion flux. This binding site is located on the extracellular side of the channel, and DCPIB has been shown to have a high affinity for this site. The exact mechanism of DCPIB binding and inhibition of this compound is still under investigation.
Biochemical and Physiological Effects:
DCPIB has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell migration, and reduction of inflammation. These effects are linked to the inhibition of this compound and the subsequent dysregulation of cell volume.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPIB has several advantages for lab experiments, including its high potency and specificity for N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. However, there are also limitations to its use, including its potential toxicity and off-target effects. Additionally, the exact mechanism of DCPIB binding and inhibition of this compound is still under investigation, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for DCPIB research, including the development of more potent and specific VRAC inhibitors, investigation of the role of N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide in various diseases, and exploration of the potential therapeutic applications of DCPIB in these diseases. Additionally, further investigation into the mechanism of DCPIB binding and inhibition of this compound may provide insights into the function of these channels and their dysregulation in disease.
Métodos De Síntesis
DCPIB can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 2-amino-3-hydroxybenzoic acid. This reaction yields 2-(2-hydroxy-1,3-benzoxazol-3(2H)-yl)acetamide, which is then reacted with acetic anhydride to produce DCPIB.
Aplicaciones Científicas De Investigación
DCPIB has been extensively studied in scientific research due to its ability to block N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. This compound are ion channels that play a crucial role in cell volume regulation, and their dysregulation has been implicated in various diseases, including cancer, ischemia, and inflammation. DCPIB has been shown to inhibit this compound in various cell types, including cancer cells, neurons, and cardiac cells. This inhibition has been linked to various physiological effects, including cell death, reduced cell migration, and decreased inflammation.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-5-6-11(10(17)7-9)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZTZSUMNGKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.